1-(cyclopropylmethyl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one
Description
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Properties
IUPAC Name |
1-(cyclopropylmethyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12-8-16-7-10-5-13-4-3-11(10)14(12)6-9-1-2-9/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLGSDAZHQYWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCNCC3COCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(cyclopropylmethyl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a polycyclic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a fused oxazepine ring system. The presence of the cyclopropylmethyl group is significant for its biological activity.
Molecular Formula
- Molecular Formula : C15H20N2O
- Molecular Weight : 244.34 g/mol
Antiviral Activity
Research indicates that derivatives similar to this compound possess antiviral properties. A notable study highlighted its effectiveness against HIV integrase, suggesting potential applications in antiretroviral therapy. The compound demonstrated significant inhibition of viral replication in cell cultures, indicating its role as a promising candidate for further development in antiviral drugs .
KCNQ2 Channel Modulation
Another critical area of research is the modulation of KCNQ2 potassium channels. A related compound was identified as a potent opener of KCNQ2 channels, effectively reducing neuronal hyperexcitability in rat hippocampal slices. This suggests that this compound may share similar mechanisms, potentially offering therapeutic benefits in neurological disorders such as epilepsy .
Case Study 1: HIV Integrase Inhibition
A study conducted on various derivatives of the oxazepine class demonstrated that modifications at the cyclopropylmethyl position significantly enhanced antiviral activity. The compounds were tested in vitro against HIV-1 and showed IC50 values in the low nanomolar range, indicating strong inhibitory effects on viral replication.
Case Study 2: Neurological Effects
In another experiment focusing on KCNQ2 channel modulation, researchers observed that administration of the compound led to a marked decrease in action potential firing rates in neurons. This effect was reversible with known KCNQ blockers, confirming the specificity of action .
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
